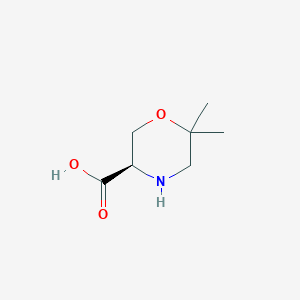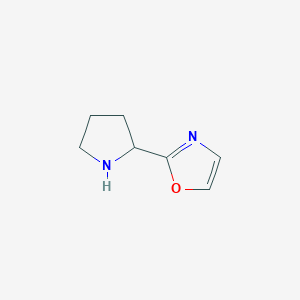
(3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane
Overview
Description
(3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane: is an organosilicon compound with the molecular formula C9H17BrSi. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-silicon bonds. The compound is characterized by the presence of a bromine atom attached to a propynyl group, which is further bonded to a tert-butyl dimethylsilane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane typically involves the reaction of propargyl bromide with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound is often used in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds between the propynyl group and aryl or vinyl halides.
Reduction Reactions: The triple bond in the propynyl group can be reduced to form alkenes or alkanes using hydrogenation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are used in the presence of polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine or diisopropylethylamine are commonly used.
Reduction Reactions: Catalysts such as palladium on carbon or Lindlar’s catalyst are employed for hydrogenation.
Major Products Formed:
Substitution Reactions: Products include azides, thiols, and ethers.
Coupling Reactions: Products are typically substituted alkynes or alkenes.
Reduction Reactions: Products include alkenes or alkanes depending on the extent of reduction.
Scientific Research Applications
Chemistry: (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane is widely used in organic synthesis for the construction of complex molecules. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: In biological research, the compound is used to modify biomolecules, enabling the study of biological pathways and interactions. It is also employed in the synthesis of bioactive molecules and probes.
Medicine: The compound’s ability to form carbon-silicon bonds makes it valuable in medicinal chemistry for the development of silicon-containing drugs, which often exhibit improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it a key reagent in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane involves the formation of carbon-silicon bonds through nucleophilic substitution or coupling reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the propynyl carbon. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the alkyne and aryl or vinyl halide.
Comparison with Similar Compounds
(3-Chloroprop-1-yn-1-yl)(tert-butyl)dimethylsilane: Similar structure but with a chlorine atom instead of bromine.
(3-Iodoprop-1-yn-1-yl)(tert-butyl)dimethylsilane: Similar structure but with an iodine atom instead of bromine.
(3-Prop-1-yn-1-yl)(tert-butyl)dimethylsilane: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness: (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The tert-butyl dimethylsilyl group provides steric protection, enhancing the compound’s stability and selectivity in reactions.
Properties
IUPAC Name |
3-bromoprop-1-ynyl-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrSi/c1-9(2,3)11(4,5)8-6-7-10/h7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXPORFIUHLWJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


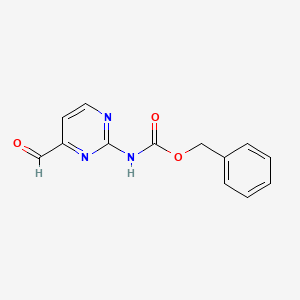
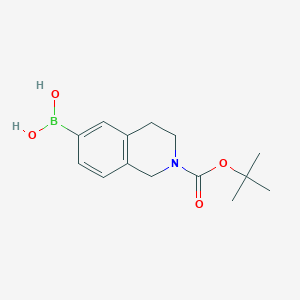
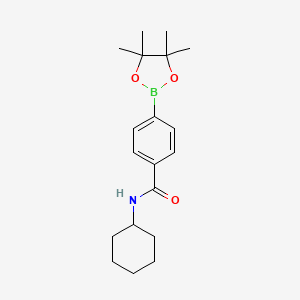
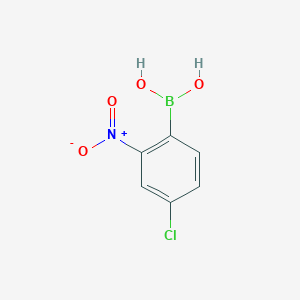
![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide](/img/structure/B3230964.png)
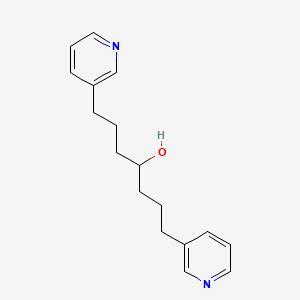

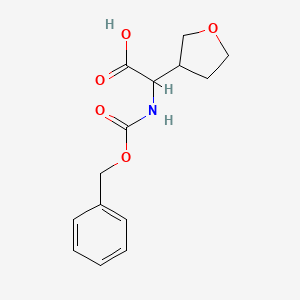
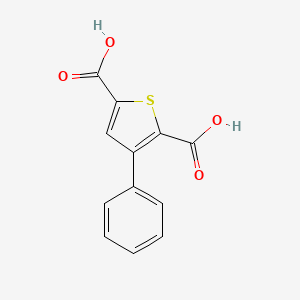
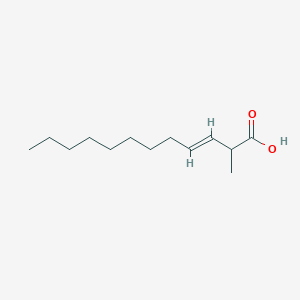
![2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester](/img/structure/B3231008.png)
